molecular formula C62H97N15O14 B15289112 H-D-Phe-D-Asn-D-Leu-D-Pro-D-Leu-Gly-D-Asn-D-Tyr-D-Lys-D-Lys-D-Pro-ol CAS No. 62031-54-3

H-D-Phe-D-Asn-D-Leu-D-Pro-D-Leu-Gly-D-Asn-D-Tyr-D-Lys-D-Lys-D-Pro-ol

Cat. No.: B15289112
CAS No.: 62031-54-3
M. Wt: 1276.5 g/mol
InChI Key: MSJSNXQCIRMHFJ-WIRNGOBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-D-Phe-D-Asn-D-Leu-D-Pro-D-Leu-Gly-D-Asn-D-Tyr-D-Lys-D-Lys-D-Pro-ol is a synthetic peptide composed entirely of D-amino acids, a feature that enhances its resistance to proteolytic degradation compared to L-configured counterparts . The sequence includes multiple proline residues and a C-terminal prolinol (Pro-ol), which may confer conformational rigidity and influence receptor binding specificity. Proline-rich motifs are known to stabilize β-turn structures, as observed in similar peptides like H-Leu-D-Pro-Gly-Leu-OH .

Properties

CAS No.

62031-54-3

Molecular Formula

C62H97N15O14

Molecular Weight

1276.5 g/mol

IUPAC Name

(2R)-N-[(2R)-1-[[(2R)-6-amino-1-[[(2R)-6-amino-1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-2-[[2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-4-amino-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]butanediamide

InChI

InChI=1S/C62H97N15O14/c1-36(2)28-45(74-60(89)50-19-13-27-77(50)62(91)49(29-37(3)4)75-59(88)48(33-52(67)81)72-54(83)42(65)30-38-14-6-5-7-15-38)55(84)68-34-53(82)69-47(32-51(66)80)58(87)73-46(31-39-20-22-41(79)23-21-39)57(86)70-43(17-8-10-24-63)56(85)71-44(18-9-11-25-64)61(90)76-26-12-16-40(76)35-78/h5-7,14-15,20-23,36-37,40,42-50,78-79H,8-13,16-19,24-35,63-65H2,1-4H3,(H2,66,80)(H2,67,81)(H,68,84)(H,69,82)(H,70,86)(H,71,85)(H,72,83)(H,73,87)(H,74,89)(H,75,88)/t40-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m1/s1

InChI Key

MSJSNXQCIRMHFJ-WIRNGOBFSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)NCC(=O)N[C@H](CC(=O)N)C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)N2CCC[C@@H]2CO)NC(=O)[C@H]3CCCN3C(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@@H](CC4=CC=CC=C4)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N2CCCC2CO)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CC=CC=C4)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Phe-D-Asn-D-Leu-D-Pro-D-Leu-Gly-D-Asn-D-Tyr-D-Lys-D-Lys-D-Pro-ol typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of D-amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino group.

    Coupling: of the next D-amino acid using coupling reagents such as HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired sequence is achieved.

    Cleavage: of the peptide from the resin and final deprotection.

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

H-D-Phe-D-Asn-D-Leu-D-Pro-D-Leu-Gly-D-Asn-D-Tyr-D-Lys-D-Lys-D-Pro-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, such as tyrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine.

Scientific Research Applications

H-D-Phe-D-Asn-D-Leu-D-Pro-D-Leu-Gly-D-Asn-D-Tyr-D-Lys-D-Lys-D-Pro-ol has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of peptide-based materials and drug delivery systems.

Mechanism of Action

The mechanism of action of H-D-Phe-D-Asn-D-Leu-D-Pro-D-Leu-Gly-D-Asn-D-Tyr-D-Lys-D-Lys-D-Pro-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Sequence Comparison of Selected Peptides

Peptide Name Sequence Features Key Modifications Reference
H-D-Phe-D-Asn-D-Leu-D-Pro-D-Leu-Gly-...-Pro-ol All D-amino acids, C-terminal Pro-ol Enhanced protease resistance
SFLLRNPNDKYEPF (Thrombin receptor agonist) L-amino acids, Ser-Phe-Leu-Leu-Arg motif Mimics thrombin cleavage site
Leu-Lys-Pro (LKP) Tripeptide, ACE inhibitory activity Natural ACE interaction motifs
H-Leu-D-Pro-Gly-Leu-OH D-Pro-Gly β-turn core Conformationally constrained
Leu-Pro-Phe (Antioxidant peptide) Tripeptide with Pro Thermostable, pH-resistant

Key Observations :

  • Proline Content : The target peptide and H-Leu-D-Pro-Gly-Leu-OH both utilize D-proline to stabilize β-turn structures, which are critical for receptor binding . In contrast, LKP and Leu-Pro-Phe rely on L-proline for ACE inhibition and antioxidant activity, respectively .

Functional Comparisons

Key Observations :

  • Receptor Specificity: SFLLRNPNDKYEPF activates thrombin receptors by mimicking proteolytic cleavage, whereas the target peptide’s D-amino acids may prevent enzymatic degradation while retaining receptor engagement .
  • Enzyme Inhibition : LKP binds ACE through hydrogen bonding and hydrophobic interactions, achieving micromolar affinity. The target peptide’s D-Asn and D-Tyr residues could disrupt similar interactions, necessitating structural optimization for ACE inhibition .
  • Stability: Leu-Pro-Phe retains >80% antioxidant activity after 5 hours at 100°C, comparable to the protease resistance conferred by D-amino acids in the target peptide .

Key Observations :

  • D-Amino Acid Advantage: The target peptide’s all-D configuration likely surpasses SFLLRNPNDKYEPF in protease resistance, critical for in vivo applications .
  • Thermal Resilience : Both the target peptide and Leu-Pro-Phe exhibit high thermal stability, though the latter’s antioxidant activity is empirically validated .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.